

GPR120 Modulator Calcium Flux Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: GPR120 modulator 2

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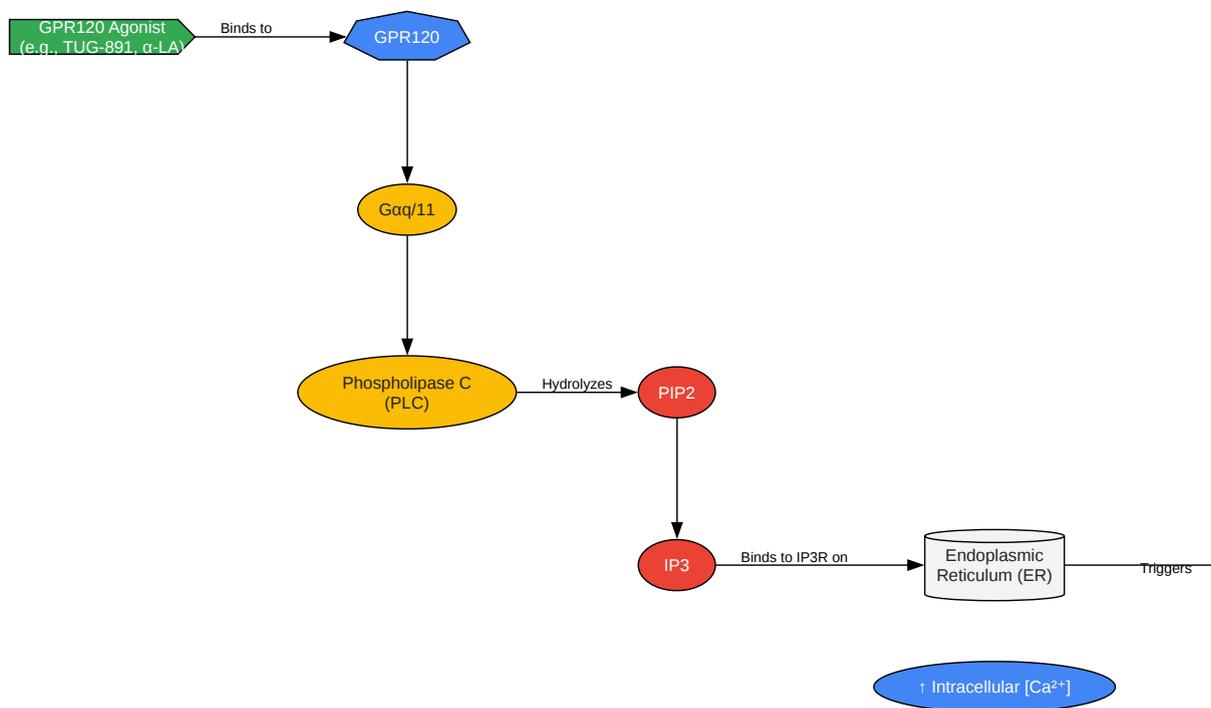
Introduction

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3] GPR120 is activated by long-chain free fatty acids (FFAs), including omega-3 fatty acids.[2][3] Upon activation, GPR120 predominantly couples to the Gαq/11 subunit, initiating a signaling cascade that results in the activation of phospholipase C (PLC).[1][2][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]_i).[1][4] This increase in intracellular calcium is a key second messenger that can be measured to determine the activity of GPR120 modulators.

This document provides a detailed protocol for a GPR120 modulator calcium flux assay using the fluorescent calcium indicator Fluo-4 AM. This assay is a robust and high-throughput method for identifying and characterizing GPR120 agonists and antagonists.

GPR120 Signaling Pathway

Activation of GPR120 by an agonist initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This pathway provides the basis for the calcium flux assay.

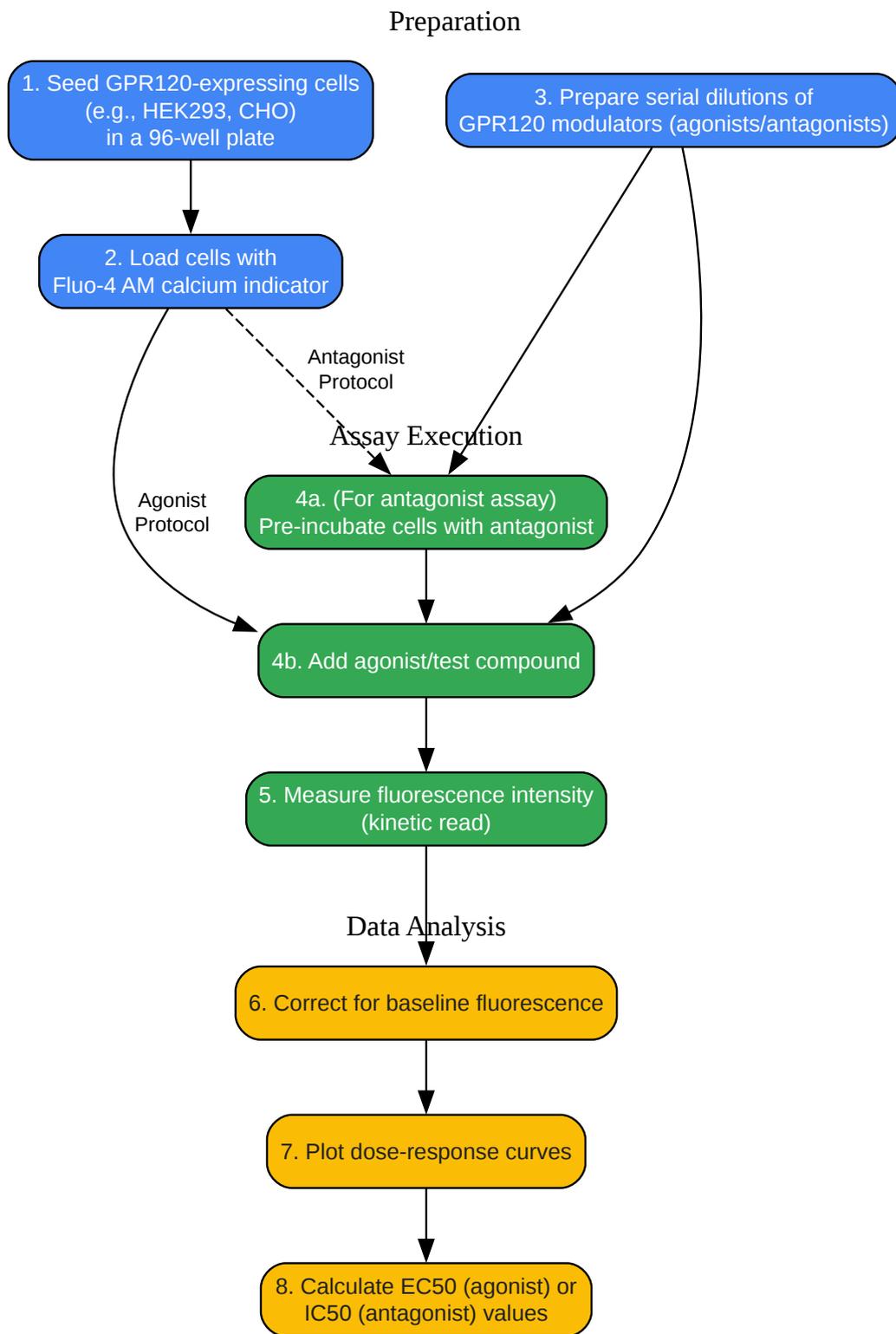


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GPR120 G α q-mediated calcium signaling pathway.

Experimental Workflow

The calcium flux assay involves several key steps, from cell preparation to data analysis, to determine the potency of GPR120 modulators.



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Experimental workflow for the GPR120 calcium flux assay.

Data Presentation: Potency of GPR120 Modulators

The following table summarizes the potency of common GPR120 modulators determined by calcium flux assays in various cell lines. EC50 values represent the concentration of an agonist that elicits 50% of the maximal response, while IC50 values indicate the concentration of an antagonist that inhibits 50% of the agonist-induced response.

Modulator	Type	Cell Line	EC50 / IC50 (nM)	Reference(s)
TUG-891	Agonist	hGPR120-HEK293	~5.8 - 43.7	[5][6]
GW9508	Agonist	hGPR120-HEK293	~3467	[7][8]
α -Linolenic Acid	Agonist	rGPR120-HEK293	~10,000	[1]
GPR120 Agonist 1	Agonist	hGPR120-HEK293	42	[9]
AH-7614	Antagonist	hGPR120-U2OS	pIC50 = 7.1 (~79.4 nM)	[10]

Note: EC50 and IC50 values can vary depending on the specific experimental conditions, cell line, and assay format.

Experimental Protocols

Materials and Reagents

- Cell Line: HEK293 or CHO cells stably expressing human GPR120.
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
- Assay Plate: Black, clear-bottom 96-well microplate.

- Fluo-4 AM Calcium Indicator Kit: (e.g., from Thermo Fisher Scientific, Abcam, or similar).
 - Fluo-4, AM
 - Pluronic™ F-127
 - Probenecid (optional)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- GPR120 Agonists: TUG-891, GW9508, α -Linolenic Acid (ALA).
- GPR120 Antagonist: AH-7614.
- Control Agonist: A known GPR120 agonist at a concentration that gives a maximal response (e.g., 1 μ M TUG-891).
- Ionomycin: For determining the maximum calcium response.
- DMSO: For dissolving compounds.
- Fluorescence Plate Reader: Capable of kinetic reading with bottom-read fluorescence detection and automated liquid handling (e.g., FLIPR, FlexStation).

Protocol for GPR120 Agonist Calcium Flux Assay

- Cell Seeding:
 1. Culture GPR120-expressing cells to 80-90% confluency.
 2. Trypsinize and resuspend the cells in fresh culture medium.
 3. Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 μ L of culture medium.
 4. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
- Dye Loading:

1. Prepare the Fluo-4 AM loading solution according to the manufacturer's protocol. A typical final concentration is 1-5 μM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer. Probenecid (1-2.5 mM) can be included to prevent dye leakage.
 2. Aspirate the culture medium from the cell plate.
 3. Wash the cells once with 100 μL of Assay Buffer.
 4. Add 100 μL of the Fluo-4 AM loading solution to each well.
 5. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
 6. After incubation, gently wash the cells twice with 100 μL of Assay Buffer to remove extracellular dye.
 7. Add 100 μL of Assay Buffer to each well and incubate for 30 minutes at room temperature to allow for complete de-esterification of the dye.
- Compound Preparation:
 1. Prepare a stock solution of the test agonist in DMSO (e.g., 10 mM).
 2. Perform serial dilutions of the agonist stock solution in Assay Buffer to create a dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
 - Assay Measurement:
 1. Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
 2. Set the instrument to record a baseline fluorescence for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm).
 3. The instrument will then automatically add the agonist dilutions to the respective wells.
 4. Continue to record the fluorescence intensity every second for a total of 120-180 seconds to capture the calcium transient.

Protocol for GPR120 Antagonist Calcium Flux Assay

Follow steps 1-3 as described for the agonist assay, with the following modifications for step 4:

- Antagonist Incubation and Assay Measurement:
 1. Prepare serial dilutions of the antagonist in Assay Buffer.
 2. After the dye loading and de-esterification steps, add the antagonist dilutions to the cells and incubate for 15-30 minutes at 37°C.
 3. Place the cell plate in the fluorescence plate reader and record a baseline fluorescence.
 4. Add a fixed concentration of a known GPR120 agonist (typically the EC80 concentration) to all wells (except for negative controls).
 5. Immediately measure the fluorescence intensity as described for the agonist assay.

Data Analysis

- Baseline Correction: For each well, subtract the average baseline fluorescence from the entire kinetic read.
- Response Calculation: Determine the maximum fluorescence intensity (peak response) or the area under the curve (AUC) for each well.
- Normalization: Normalize the data to the response of the vehicle control (0% activity) and a maximal concentration of a reference agonist (100% activity).
- Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.
- EC50/IC50 Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Signal	- Insufficient dye loading- Low receptor expression- Inactive compound	- Increase Fluo-4 AM concentration or loading time.- Verify receptor expression via western blot or qPCR.- Confirm compound integrity and concentration.
High Background	- Incomplete removal of extracellular dye- Cell death	- Ensure thorough washing after dye loading.- Use a lower seeding density or check cell viability.
Variable Results	- Uneven cell seeding- Pipetting errors- Temperature fluctuations	- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Maintain a stable temperature throughout the assay.
No Response to Agonist	- Non-functional receptor- Incorrect assay buffer (e.g., lack of calcium)	- Validate the cell line with a known potent agonist.- Ensure the assay buffer contains physiological levels of calcium.

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